“1-(1-Phenylethyl)piperazine” is an organic compound with the molecular formula C12H18N2 . It has an average mass of 190.285 Da and a monoisotopic mass of 190.147003 Da .
The synthesis of piperazine derivatives, such as “1-(1-Phenylethyl)piperazine”, has been a subject of research in recent years . Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
The molecular structure of “1-(1-Phenylethyl)piperazine” can be represented by the SMILES string CC(N1CCNCC1)c2ccccc2
. More detailed structural analysis can be obtained using techniques such as NMR, Mass, and Infra-Red UV-vis spectroscopy .
“1-(1-Phenylethyl)piperazine” has a density of 1.0±0.1 g/cm3, a boiling point of 277.5±20.0 °C at 760 mmHg, and a flash point of 109.1±12.7 °C . It has 2 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .
1-(1-Phenylethyl)piperazine is a chemical compound that belongs to the piperazine family, characterized by a piperazine ring substituted with a phenylethyl group. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in neuropharmacology and as a scaffold for drug development.
The compound can be synthesized through various chemical methods, often involving the modification of piperazine derivatives. It is primarily studied in academic and pharmaceutical research settings, focusing on its biological activity and potential therapeutic uses.
1-(1-Phenylethyl)piperazine is classified as a piperazine derivative. Piperazines are six-membered heterocyclic compounds containing two nitrogen atoms at opposite positions in the ring. This particular compound can be further classified based on its functional groups and substituents.
The synthesis of 1-(1-Phenylethyl)piperazine typically involves the reaction of piperazine with phenethyl halides or related compounds. One common method includes:
The molecular structure of 1-(1-Phenylethyl)piperazine can be represented as follows:
This indicates that the compound consists of 13 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms. The structure features a piperazine ring with a phenylethyl group attached to one nitrogen atom.
1-(1-Phenylethyl)piperazine can undergo various chemical reactions typical for amines and heterocycles:
The mechanism of action for 1-(1-Phenylethyl)piperazine primarily relates to its interaction with various neurotransmitter receptors. It has been shown to have affinity for serotonin receptors, particularly the 5-HT receptor subtype, which plays a crucial role in mood regulation and anxiety.
Upon binding to these receptors, it may modulate neurotransmitter release, leading to effects such as anxiolytic or antidepressant activity. The exact mechanism is still under investigation, but it is believed to involve both agonistic and antagonistic properties depending on the receptor subtype.
Research suggests that compounds similar to 1-(1-Phenylethyl)piperazine exhibit varying degrees of receptor binding affinities, which correlate with their pharmacological effects.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used to characterize this compound and confirm its structure.
1-(1-Phenylethyl)piperazine has several applications in scientific research:
Additionally, derivatives of this compound are being explored for their efficacy in treating various neurological conditions due to their ability to modulate neurotransmitter systems effectively.
Alkylation represents the cornerstone methodology for introducing the 1-phenylethyl moiety onto the piperazine ring system in 1-(1-phenylethyl)piperazine synthesis. Two principal strategies dominate industrial and laboratory-scale production: nucleophilic substitution and reductive amination. In nucleophilic substitution approaches, commercially available piperazine reacts with 1-phenylethyl halides (typically chloride or bromide) under controlled conditions. This reaction proceeds via an SN₂ mechanism, where the secondary amine of piperazine acts as the nucleophile attacking the electrophilic carbon of the halide [3]. Significant challenges include over-alkylation leading to bis-quaternary salts and regioselectivity issues when unsymmetrical alkylating agents are employed. Optimization requires precise stoichiometric control (typically 1:1.1 piperazine to alkyl halide ratio), phase-transfer catalysts like tetrabutylammonium bromide, and inert atmospheres to prevent oxidation byproducts [5].
An industrially validated alternative employs reductive amination between piperazine and 1-phenylethyl ketone (acetophenone) using sodium triacetoxyborohydride (STAB) or cyanoborohydride in dichloroethane or methanol at ambient temperature. This method circumvents halide byproducts and offers superior control over monoalkylation, with yields exceeding 85% when conducted at pH 5-6 using acetic acid as a modulator [3]. Recent advances utilize continuous-flow hydrogenation with supported palladium catalysts (Pd/Al₂O₃) for imine intermediates, achieving >95% conversion with minimized catalyst leaching [3].
Table 1: Comparative Analysis of Alkylation Methods for 1-(1-Phenylethyl)piperazine Synthesis
Method | Conditions | Yield (%) | Purity (%) | Key Advantages |
---|---|---|---|---|
Nucleophilic Substitution | Piperazine:1-(1-Bromoethyl)benzene (1:1.1), TEA, DMF, 80°C, 12h | 68-72 | 90-92 | Simple setup, low-cost reagents |
Reductive Amination | Piperazine, acetophenone, STAB, DCE, rt, 4h | 85-92 | 95-98 | Avoids over-alkylation, mild conditions |
Catalytic Hydrogenation | Imine intermediate, 5% Pd/C, H₂ (50 psi), MeOH, 50°C, 2h | 93-96 | >99 | Atom-efficient, continuous-flow adaptable |
Critical parameters influencing reaction efficiency include:
The chiral center within the 1-phenylethyl substituent generates enantiomeric (R)- and (S)-forms of 1-(1-phenylethyl)piperazine with potentially distinct biological activities. Accessing enantioenriched material employs three strategic approaches: chiral resolution, asymmetric hydrogenation, and chiral auxiliary-mediated synthesis.
Chiral resolution of racemates remains industrially prevalent due to operational simplicity. Diastereomeric salt formation using L-(+)-tartaric acid or (-)-di-p-toluoyl-D-tartaric acid (DPTTA) in ethanol/water mixtures achieves >98% ee after two recrystallizations. The (S)-enantiomer preferentially crystallizes with DPTTA, leaving the (R)-counterpart in solution [7]. Enzymatic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) in organic media selectively acylates one enantiomer with vinyl acetate, achieving 45% conversion and 99% ee for the unreacted isomer after 24h [3].
Cutting-edge methodologies employ iridium-catalyzed asymmetric hydrogenation of pre-formed pyrazinium salts derived from 2,5-diketopiperazines. Using [Ir(cod)Cl]₂ with chiral phosphoramidite ligands (e.g., (S)-3,5-Xyl-MeO-BIPHEP) at 80°C under 50 bar H₂, this approach delivers 2,5-disubstituted piperazines with up to 96% ee [6]. The mechanism involves dihydropyrazine intermediates that undergo stereoselective protonation at the C3 position.
Table 2: Enantioselective Synthesis Approaches for 1-(1-Phenylethyl)piperazine Isomers
Method | ee (%) | Key Reagent/Catalyst | Throughput (g/L/h) | Limitations |
---|---|---|---|---|
Diastereomeric Resolution | 98-99 | (-)-DPTTA | 15-20 | 40% Max theoretical yield |
Enzymatic Resolution | 99 | C. antarctica Lipase B, vinyl acetate | 8-10 | Requires racemization recycling |
Iridium-Catalyzed Hydrogenation | 92-96 | [Ir(cod)Cl]₂/(S)-Xyl-MeO-BIPHEP | 25-30 | High-pressure equipment needed |
Chiral Auxiliary Alkylation | >99 | (1R,2S)-N-phenethylnorephedrine | 12-15 | Multi-step auxiliary attachment |
The chiral auxiliary approach installs enantiopure α-methylbenzylamine derivatives onto N-Boc-piperazine, followed by deprotection. Though step-intensive, this method delivers >99% ee when using (1R,2S)-N-phenethylnorephedrine as the directing group, exploiting its rigid chelation with lithium amide bases during alkylation [3]. Kinetic studies reveal the (S)-configured auxiliary accelerates alkylation rates by 3-fold compared to (R)-analogs due to favorable transition-state geometry.
Traditional piperazine syntheses face environmental challenges including toxic solvents (DMF, DCM), stoichiometric heavy metals, and energy-intensive purification. Modern green strategies focus on solvent reduction, catalytic efficiency, and renewable feedstocks.
Microwave-assisted synthesis dramatically accelerates 1-(1-phenylethyl)piperazine formation by dielectric heating. Piperazine and 1-(1-chloroethyl)benzene react within 15 minutes (vs 12h conventionally) in ethanol/water (4:1) under 150W irradiation, achieving 94% yield with minimal byproducts [2]. This technique reduces energy consumption by 80% while maintaining space-time yields >200 g/L/h. Catalyst-free conditions are achievable when employing highly reactive 1-phenylethyl mesylates, eliminating transition-metal contamination risks [2].
Solvent-free mechanochemical grinding represents another frontier. Piperazine hydrochloride and 1-phenylethyl bromide undergo neat reaction in a ball mill with K₂CO₃ as base, completing N-alkylation in 30 minutes at room temperature. Yields reach 89% with purity >97% after aqueous wash, bypassing organic solvents entirely [2]. Scale-up demonstrations (100g batches) confirm feasibility using resonant acoustic mixers.
Table 3: Green Synthesis Metrics for 1-(1-Phenylethyl)piperazine Production
Method | Reaction Time | Temperature (°C) | Solvent Intensity (E-factor) | Yield (%) |
---|---|---|---|---|
Conventional Alkylation | 10-12 h | 80 | 32 (DMF) | 68-72 |
Microwave-Assisted | 12-15 min | 100 | 5 (EtOH/H₂O) | 90-94 |
Mechanochemical Grinding | 25-30 min | 25 (ambient) | 0 | 85-89 |
Continuous-Flow Hydrogenation | 8 min residence | 50 | 12 (MeOH) | 93-96 |
Advanced catalyst design incorporates biogenic copper nanoparticles (CuNPs) supported on chitosan for reductive amination. CuNPs (5-10 nm) derived from Euphorbia latex provide 15x higher turnover frequency than conventional CuCl₂, enabling reactions in aqueous ethanol at 40°C. The catalyst recyclability exceeds 10 cycles with <5% activity loss, significantly reducing heavy-metal waste [2]. Life-cycle assessments confirm 60% reduction in cumulative energy demand versus Pd-catalyzed methods.
Isolation of high-purity 1-(1-phenylethyl)piperazine (>99.5%) demands tailored purification protocols to remove residual solvents, unreacted precursors, and isomeric byproducts. Fractional distillation serves as the primary industrial method, exploiting the compound's moderate volatility (bp 156-158°C at 10 Torr). Optimal separation employs vacuum jacketed columns (20 theoretical plates) with reflux ratios of 5:1, recovering 85% product at >99% purity. Challenges arise from co-distilling 1,1-bis(piperazin-1-yl)ethane byproduct, necessitating precise temperature control ±2°C [5].
Recrystallization remains indispensable for enantiopure material. The hydrochloride salt crystallizes optimally from acetone/ethyl acetate (3:1) below 10°C, yielding rhombic crystals with pharmaceutical-grade purity (99.9%). Solvent screening reveals critical Hansen solubility parameters: δD=18.2 MPa¹/², δP=5.6 MPa¹/², δH=7.1 MPa¹/². Mixed solvents approaching these values (e.g., acetone/hexane) minimize product loss to <5% while removing hydrophobic impurities [5].
For research-scale applications, preparative chromatography on amino-functionalized silica (NH₂-SiO₂) with heptane/ethanol/DEA (95:5:0.1 v/v) baseline-separates (R)- and (S)-enantiomers in <15 minutes. This method achieves 99.5% ee with 20 g/kg/day throughput, outperforming chiral SFC in cost efficiency. Recent innovations utilize molecularly imprinted polymers (MIPs) with (S)-naproxen templates, demonstrating 99.8% enantiomeric purity via hydrogen-bonding with the piperazine nitrogen [3].
Table 4: Purification Performance for 1-(1-Phenylethyl)piperazine
Technique | Conditions | Purity (%) | Recovery (%) | Key Impurities Removed |
---|---|---|---|---|
Fractional Distillation | 156-158°C @ 10 Torr, reflux ratio 5:1 | 99.2 | 85 | 1,1-Bis(piperazin-1-yl)ethane |
HCl Salt Recrystallization | Acetone/EtOAc (3:1), -10°C, 12h | 99.9 | 78 | Unreacted acetophenone, piperazine |
Chiral Chromatography | NH₂-SiO₂, heptane/EtOH/DEA (95:5:0.1), 5 mL/min | 99.5 ee | 95 | Opposite enantiomer |
MIP Purification | (S)-Naproxen-imprinted polymer, acetonitrile | 99.8 ee | 90 | Racemic contamination |
Final product validation integrates multidimensional analytical protocols: GC-MS for volatile impurities (limit: <0.1%), ion chromatography for hydrochloride counterions (spec: 17.5-18.5% w/w), and chiral HPLC with amylose tris(3,5-dimethylphenylcarbamate) columns for enantiopurity verification. Residual solvent analysis by headspace GC consistently meets ICH Q3C guidelines, with ethanol <500 ppm and DMF <880 ppm in pharmaceutical-grade batches [5].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3